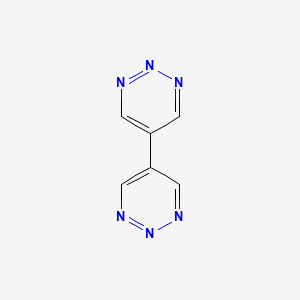

5,5'-Bi-1,2,3-triazine

Description

Contextualization within Electron-Deficient N-Heterocyclic Chemistry

The 5,5'-Bi-1,2,3-triazine system is a member of the electron-deficient N-heterocyclic compound family. Triazines, with the molecular formula C₃H₃N₃, are six-membered aromatic rings containing three nitrogen atoms. wikipedia.orgacs.org The presence of these electronegative nitrogen atoms results in a significant polarization of the ring's electron density, making the carbon atoms electrophilic and the ring system as a whole electron-deficient. semanticscholar.org This electron deficiency is a defining characteristic that governs the reactivity of triazines, making them susceptible to nucleophilic attack and engaging in specific types of pericyclic reactions, most notably inverse electron-demand Diels-Alder (IEDDA) reactions. sigmaaldrich.comnih.govnih.gov

The 1,2,3-triazine (B1214393) isomer, in particular, possesses a unique electronic distribution due to the adjacent nitrogen atoms. This arrangement influences its stability and reactivity compared to its 1,2,4- and 1,3,5-triazine (B166579) counterparts. acs.org The coupling of two such electron-deficient rings to form a this compound is expected to result in a molecule with pronounced electronic and chemical properties, driven by the high nitrogen content and the direct linkage of the two π-systems.

Historical Development and Significance of 1,2,3-Triazine Chemistry

The chemistry of triazines dates back to the 19th century, with the 1,3,5-isomer being the most studied due to its accessibility and industrial relevance. researchgate.net The synthesis of the parent 1,2,3-triazine is more complex and was achieved much later. Historically, synthetic routes to monocyclic 1,2,3-triazines have included methods like the thermal rearrangement of 2-azidocyclopropenes and the oxidation of 1-aminopyrazoles. wikipedia.orgresearchgate.net More recent and efficient methods involve the deoxygenation of 1,2,3-triazine 1-oxides and the intramolecular cyclization of azidoalkenoates. researchgate.netorganic-chemistry.org

The significance of 1,2,3-triazine chemistry has grown with the discovery of its utility in organic synthesis. A key area of its application is in IEDDA reactions, where the triazine acts as a diene, reacting with electron-rich dienophiles to form new heterocyclic systems, often with the extrusion of dinitrogen. nih.govnih.gov This reactivity has been harnessed in the total synthesis of complex natural products. nih.gov Furthermore, derivatives of 1,2,3-triazine have been investigated for their biological activities, including potential as antimicrobial and anticancer agents. researchgate.netresearchgate.net

Rationale for Research into Bi-Heterocyclic Architectures

The investigation of bi-heterocyclic architectures is a burgeoning area of chemical research, driven by the unique properties that emerge from the direct coupling of two heterocyclic rings. These architectures offer several advantages:

Enhanced Performance in Energetic Materials: Nitrogen-rich bi-heterocyclic compounds are of significant interest in the field of high-energy-density materials (HEDMs). researchgate.net The high nitrogen content contributes to a large positive enthalpy of formation and the generation of a large volume of gaseous N₂ upon decomposition, which are key characteristics of energetic materials. researchgate.netacs.org The direct bond between the rings can also enhance thermal stability and density. acs.org

Novel Ligand Scaffolds: Bi-heterocyclic systems can act as multidentate ligands in coordination chemistry, forming stable complexes with metal ions. The arrangement of nitrogen atoms in this compound could offer unique coordination geometries, leading to catalysts with novel reactivity or materials with interesting photophysical or magnetic properties. wikipedia.org

Precursors for Advanced Materials: The reactivity of the constituent rings can be exploited to construct more complex, fused heterocyclic systems. For example, bi-triazines can undergo cycloaddition reactions to form novel polypyridine-type structures. researchgate.net

Development of Biologically Active Compounds: Linking two bioactive heterocyclic rings can lead to compounds with enhanced or novel pharmacological profiles. This strategy has been successfully employed in the development of antimalarial agents based on 5,5'-bi(1,2,4-triazine) systems. acs.orgnih.gov

Overview of Key Research Areas for this compound

While direct experimental studies on this compound are scarce, based on the known chemistry of its monomer and related bi-heterocyclic systems, several key research areas can be proposed:

Synthesis and Characterization: The primary challenge is the development of a viable synthetic route to this compound. This would likely involve the coupling of two 5-substituted-1,2,3-triazine precursors. Subsequent characterization would be crucial to understand its structural and electronic properties.

Computational and Theoretical Studies: In the absence of experimental data, computational methods can provide valuable insights into the molecule's geometry, electronic structure, stability, and predicted reactivity. nih.gov Such studies can also guide synthetic efforts and predict its potential as an energetic material.

Energetic Materials Research: Given its high nitrogen content (N, 51.2%), this compound is a theoretical candidate for an energetic material. Research would focus on its synthesis, thermal stability, sensitivity to stimuli, and detonation properties.

Cycloaddition Chemistry: The two electron-deficient 1,2,3-triazine rings are expected to be highly reactive in IEDDA reactions. Studies could explore its reactions with various dienophiles to synthesize novel, complex heterocyclic frameworks. The reactivity can be modulated by substituents on the triazine rings. sigmaaldrich.comnih.govnih.govacs.orgresearchgate.net

Coordination Chemistry: The potential of this compound as a ligand for various metal ions could be explored, leading to the synthesis of new coordination polymers or discrete metal complexes with interesting catalytic or material properties.

Data Tables

Due to the limited availability of experimental data for this compound, the following tables provide information on the parent 1,2,3-triazine and a related bi-heterocycle to offer a comparative context.

Table 1: Physicochemical Properties of 1,2,3-Triazine

| Property | Value |

|---|---|

| Chemical Formula | C₃H₃N₃ |

| Molar Mass | 81.08 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| CAS Number | 289-96-3 chemicalbook.com |

Data for the parent 1,2,3-triazine is limited in readily available sources.

Table 2: Reactivity of Substituted 1,2,3-Triazines in Inverse Electron-Demand Diels-Alder Reactions

| C5-Substituent (R) | Relative Reactivity | Dienophile Scope |

|---|---|---|

| -CO₂Me | High | Broad (amidines, ynamines, enamines, etc.) sigmaaldrich.com |

| -Ph | Moderate | More limited than -CO₂Me nih.gov |

| -H | Low | Limited nih.gov |

| -SMe | High (with amidines) | Reacts with amidines, ynamines, and enamines nih.gov |

| -OMe | Moderate (with amidines) | Reacts with amidines nih.gov |

| -NHAc | Low (with amidines) | Limited reactivity nih.gov |

This table illustrates the significant influence of substituents on the reactivity of the 1,2,3-triazine ring.

Structure

2D Structure

3D Structure

Properties

CAS No. |

106636-97-9 |

|---|---|

Molecular Formula |

C6H4N6 |

Molecular Weight |

160.14 g/mol |

IUPAC Name |

5-(triazin-5-yl)triazine |

InChI |

InChI=1S/C6H4N6/c1-5(2-8-11-7-1)6-3-9-12-10-4-6/h1-4H |

InChI Key |

XSDYWCJUIHHCBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN=N1)C2=CN=NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Bi 1,2,3 Triazine and Its Derivatives

Homocoupling Strategies for Symmetrical Bi-Triazines

The synthesis of symmetrical bi-triazines, particularly the parent 5,5'-Bi-1,2,3-triazine, is often approached through the homocoupling of halogenated 1,2,3-triazine (B1214393) precursors. While sometimes an undesired side reaction, controlled homocoupling can be a direct route to these symmetrical molecules.

Catalyst-Mediated Coupling Approaches

Palladium-catalyzed reactions are central to the formation of C-C bonds between aromatic rings. In the context of 1,2,3-triazines, the homocoupling of 5-bromo-1,2,3-triazine (B172147) is a known phenomenon, particularly during attempted cross-coupling reactions. uzh.ch The formation of the homocoupled product, this compound, can be influenced by several factors, including the choice of catalyst, ligands, and reaction temperature.

Research into the cross-coupling of 5-bromo-1,2,3-triazine has shown that the choice of ligand is critical in directing the reaction towards the desired hetero-coupled product and suppressing the formation of the homocoupled dimer. For instance, the use of standard phosphine (B1218219) ligands can lead to significant amounts of the homocoupled byproduct. uzh.ch However, employing specifically designed electron-deficient ferrocene-based ligands, such as dppf-CF₃, has been shown to mitigate this issue.

Similarly, studies on other azole systems, like 1,2,3-triazole N-oxides, have demonstrated that palladium(II) catalysts in the presence of a silver-based oxidant can effectively mediate C-H activation to form homocoupled products. mdpi.com While a different substrate, this highlights the general utility of palladium catalysis in promoting such transformations.

Table 1: Factors Influencing Homocoupling of 5-Bromo-1,2,3-triazine

| Factor | Observation | Outcome | Reference(s) |

| Temperature | Increasing temperature from 25°C to 100°C. | Reduced formation of homocoupling byproduct. | uzh.ch |

| Ligand | Use of electron-deficient ferrocene (B1249389) ligands (e.g., dppf-CF₃). | Mitigated unwanted homocoupling. | |

| Catalyst System | Pd(OAc)₂ with additives like (pinB)₂ and SPhos. | Promotes homocoupling in related 4-bromo-1,2,3-triazoles. | mdpi.com |

Mechanistic Considerations in Homocoupling Reactions

The mechanism for the palladium-catalyzed homocoupling of a halo-triazine, such as 5-bromo-1,2,3-triazine, is generally understood to proceed through a standard catalytic cycle. The key steps are:

Oxidative Addition: Two molecules of the 5-bromo-1,2,3-triazine substrate oxidatively add to a low-valent palladium(0) species. This forms a Pd(IV) intermediate bearing two triazinyl ligands.

Reductive Elimination: The two triazinyl groups are then reductively eliminated from the palladium center, forming the crucial C5-C5' bond of the this compound product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The propensity for homocoupling is a persistent issue in reactions involving electron-deficient aryl halides. The reaction can be viewed as a competition between the desired cross-coupling pathway (involving a second, different coupling partner) and the homocoupling pathway. The use of electron-deficient ligands is thought to disfavor the oxidative coupling steps that lead to the homodimer.

Hetero-Coupling Strategies for Unsymmetrical Bi-Triazines

The synthesis of unsymmetrical bi-triazines or related systems where a 1,2,3-triazine ring is coupled to a different (hetero)aryl moiety is a more extensively studied area, offering access to a vast array of derivatives with diverse electronic and structural properties.

Cross-Coupling Methods Employing 1,2,3-Triazine Precursors

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose. An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine has been developed, enabling its reaction with a wide variety of commercially available boronic acids. uzh.chacs.orgresearchgate.net This strategy provides facile access to a library of 5-(hetero)aryl substituted 1,2,3-triazines. uzh.chresearchgate.net

Optimization of the reaction conditions has been crucial for achieving high yields and broad substrate scope. uzh.chacs.org Key findings include:

Catalyst/Ligand System: A combination of a palladium source like Pd(dppf)Cl₂ and an electron-rich, bulky phosphine ligand such as dppf-CF₃ provides superior results, with yields up to 97%. uzh.chacs.org

Additive/Base: Silver carbonate (Ag₂CO₃) was identified as a critical additive, with other bases like potassium carbonate or cesium carbonate being less effective. uzh.ch

Solvent: Polar aprotic solvents, particularly propionitrile (B127096) (EtCN), were found to promote the reaction efficiently while minimizing side products. uzh.ch

Table 2: Examples of Suzuki Cross-Coupling with 5-Bromo-1,2,3-triazine

| Boronic Acid Partner | Catalyst System | Yield (%) | Reference(s) |

| 4-tert-butylphenylboronic acid | 15 mol% Pd(dppf)Cl₂, Ag₂CO₃, MeCN, 80°C | 81 | uzh.chresearchgate.net |

| 4-tert-butylphenylboronic acid | dppf-CF₃ ligand (optimized) | 97 | acs.org |

| 4-methoxyphenylboronic acid | dppf-CF₃ ligand (optimized) | 72 | acs.org |

| Various (hetero)aryl boronic acids | Optimized Pd-catalyzed conditions | 50-97 | acs.orgresearchgate.net |

Sequential Synthetic Pathways

The construction of unsymmetrical bi-heterocyclic systems can also be achieved through sequential or multi-step synthetic pathways. This approach is particularly useful when direct cross-coupling is challenging or when building more complex, differentiated structures.

An analogous strategy has been successfully applied to the synthesis of 3,3′-disubstituted 5,5′-bi(1,2,4-triazine)s, which are isomers of the target system. acs.org This method involves the cyanide-mediated dimerization of an equimolar mixture of two different 3-substituted-1,2,4-triazine monomers. acs.org The reaction yields a statistical mixture of the desired unsymmetrical heterodimer along with the two symmetrical homodimers, which can then be separated. acs.org This principle of coupling two distinct heterocyclic precursors can be conceptually extended to the synthesis of unsymmetrical this compound derivatives.

Another sequential approach involves first synthesizing a functionalized 1,2,3-triazine via a method like Suzuki coupling, and then utilizing a different functional group on the newly introduced substituent to perform a second, distinct coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) Routes to Bi-1,2,3-triazine Systems

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway to link 1,2,3-triazine rings to other aromatic systems, typically through a heteroatom bridge like oxygen or nitrogen. The electron-deficient nature of the 1,2,3-triazine ring makes it an excellent candidate for SNAr reactions, particularly when a good leaving group is present at an activated position. acs.org

A highly efficient SNAr reaction has been developed between 5-bromo-1,2,3-triazine and various phenols. acs.orgorganic-chemistry.org This method yields 5-aryloxy-1,2,3-triazines, which are bi-aromatic systems linked by an ether bond. The reaction proceeds under mild conditions, typically using cesium carbonate (Cs₂CO₃) as a base in a solvent like tetrahydrofuran (B95107) (THF) at moderate temperatures (e.g., 40°C), affording high yields. acs.org

A noteworthy aspect of this transformation is its mechanism. Unlike the classic stepwise Meisenheimer complex mechanism for SNAr, computational studies have revealed that this reaction proceeds through a concerted SNAr pathway. acs.orgorganic-chemistry.org This C5-selectivity is significant, as other nucleophiles are known to attack the 1,2,3-triazine ring at the C4 position, often leading to ring-opening. acs.org

Table 3: Examples of SNAr Reaction of 5-Bromo-1,2,3-triazine with Phenols

| Phenol | Base / Solvent | Yield (%) | Reference(s) |

| 5-(3-(tert-butyl)phenoxy)-1,2,3-triazine | Cs₂CO₃ / THF | 86 | acs.org |

| 5-(4-fluorophenoxy)-1,2,3-triazine | Cs₂CO₃ / THF | 89 | acs.org |

| 5-(4-methoxyphenoxy)-1,2,3-triazine | Cs₂CO₃ / THF | 88 | acs.org |

Selective Functionalization at the C5 Position of 1,2,3-Triazines

The functionalization of the C5 position is a critical step in the synthesis of this compound precursors. The 1,2,3-triazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when a suitable leaving group is present at the C5 position. acs.org

Research has demonstrated that 5-bromo-1,2,3-triazine is a versatile substrate for C5-selective SNAr reactions with various phenols. acs.org These reactions proceed under basic conditions, such as in the presence of cesium carbonate (Cs2CO3), to yield 5-aryloxy-1,2,3-triazines. acs.org The reaction is highly selective for the C5 position, with no competitive substitution observed at the C4 or C6 positions. acs.org This selectivity is a key advantage for building complex molecules. Density functional theory (DFT) calculations have been used to analyze the chemoselectivity, confirming the preference for C5 substitution. acs.org

The reactivity of the leaving group at the C5 position has been studied, with bromine being more effective than chlorine or fluorine for this transformation. acs.org The reaction conditions are generally mild, with optimal yields obtained at around 40 °C in a solvent like tetrahydrofuran (THF). acs.org The ability to introduce a wide range of substituted phenols allows for the synthesis of a diverse library of 5-aryloxy-1,2,3-triazine derivatives. acs.org These functionalized triazines are not only valuable in their own right but also serve as key intermediates that could potentially be used in subsequent coupling reactions to form the this compound linkage, for instance, through a palladium-catalyzed Suzuki-Miyaura cross-coupling.

| Phenol Nucleophile | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Phenol | 5-Phenoxy-1,2,3-triazine | Quantitative | Cs2CO3, THF, 40 °C, 2.0 h |

| 4-Fluorophenol | 5-(4-Fluorophenoxy)-1,2,3-triazine | 89 | Cs2CO3, THF, 40 °C, 2.0 h |

| 4-Chlorophenol | 5-(4-Chlorophenoxy)-1,2,3-triazine | 85 | Cs2CO3, THF, 40 °C, 2.0 h |

| 2-Iodophenol | 5-(2-Iodophenoxy)-1,2,3-triazine | 90 | Cs2CO3, THF, 40 °C, 2.0 h |

| 3-(tert-Butyl)phenol | 5-(3-(Tert-butyl)phenoxy)-1,2,3-triazine | 86 | Cs2CO3, THF, 40 °C, 2.0 h |

| 4-Nitrophenol | 5-(4-Nitrophenoxy)-1,2,3-triazine | 75 | Cs2CO3, THF, 40 °C, 2.0 h |

| 4-Methoxyphenol | 5-(4-Methoxyphenoxy)-1,2,3-triazine | 88 | Cs2CO3, THF, 40 °C, 2.0 h |

Investigation of Concerted SNAr Mechanisms

The mechanism of nucleophilic aromatic substitution (SNAr) is typically depicted as a two-step process involving a discrete Meisenheimer complex. quora.comharvard.edu However, recent studies on the reaction of 5-bromo-1,2,3-triazines with phenols have provided evidence for a concerted SNAr mechanism. acs.orgquora.comnih.gov

This non-classical mechanism has been investigated using Density Functional Theory (DFT) calculations. acs.org The calculations suggest that the addition of the phenoxide ion to the C5 position of the 1,2,3-triazine and the simultaneous elimination of the bromide anion occur in a single transition state. acs.org This concerted process bypasses the formation of a high-energy Meisenheimer intermediate. acs.orgharvard.edu The transition from a stepwise to a concerted mechanism can be rationalized using Marcus theory; when the potential intermediate is higher in energy than the intersection of the potential energy surfaces of the reactants and products, a concerted pathway is favored. harvard.edu

Experimental evidence, such as the lack of observation of any intermediate species, supports the computational findings. acs.org This concerted mechanism is significant as it expands the understanding of SNAr reactions, particularly in highly electron-deficient heterocyclic systems like 1,2,3-triazines. quora.comharvard.eduresearchgate.net The discovery that these reactions can proceed via a concerted pathway is crucial for predicting reactivity and designing new synthetic routes. researchgate.net

Ring-Forming Reactions and Cyclization Protocols

The synthesis of the 1,2,3-triazine ring itself is a prerequisite for the eventual construction of this compound. Various ring-forming strategies have been developed, starting from acyclic precursors or employing cyclative cleavage methods.

Strategies from Acyclic Precursors

One effective method for constructing the 1,2,3-triazine ring involves the conversion of readily accessible acyclic precursors. For instance, (Z)-4-aryl-2,4-diazido-2-alkenoates can be efficiently transformed into 6-aryl-1,2,3-triazine-4-carboxylate esters. organic-chemistry.org This reaction proceeds under mild basic conditions and does not require transition metals or strong acids. organic-chemistry.org

Another strategy involves a formal [5+1] cycloaddition. organic-chemistry.org The reaction of vinyl diazo compounds with tert-butyl nitrite (B80452) leads to the formation of 1,2,3-triazine 1-oxides. organic-chemistry.org This process occurs under mild conditions with high regioselectivity and functional group tolerance. organic-chemistry.org The resulting 1,2,3-triazine 1-oxides can then be deoxygenated to afford the desired 1,2,3-triazine derivatives. organic-chemistry.orgnih.govacs.orgfigshare.com Trialkyl phosphites, such as triethyl phosphite, have been shown to be effective reagents for this deoxygenation, providing the 1,2,3-triazine products in high yields. organic-chemistry.orgacs.org

Cyclative Cleavage Methods

Cyclative cleavage reactions offer a sophisticated route to fused heterocyclic systems containing a triazine ring. beilstein-journals.org This methodology has been applied to the synthesis of pyrazolo[3,4-d] nih.govacs.orgCurrent time information in Богородский район, RU.-3H-triazine derivatives. beilstein-journals.org The key step involves an acid-induced conversion of a triazene-containing precursor. beilstein-journals.org

In this approach, pyrazolyltriazenes are used as protected diazonium species. beilstein-journals.org A multi-step sequence, starting from 3-amino-1H-pyrazole-4-carbonitrile, is used to build a precursor containing a diisopropyltriazene group and an amide functionality. beilstein-journals.org The final step involves the acid-mediated cleavage of the triazene (B1217601) unit, which triggers a subsequent cyclization to form the fused pyrazolo[3,4-d] nih.govacs.orgCurrent time information in Богородский район, RU.triazine ring system in moderate to good yields. beilstein-journals.org This strategy highlights the utility of triazenes as versatile functional groups in the construction of complex nitrogen-rich heterocycles. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. Green chemistry principles, such as the use of microwave assistance, are being applied to the synthesis of triazine-based compounds to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.orgbohrium.com This technology has been successfully applied to the synthesis of various 1,2,4-triazine (B1199460) and 1,3,5-triazine (B166579) derivatives, and the principles are directly applicable to the synthesis of 1,2,3-triazine precursors. semanticscholar.orgnih.govresearchgate.net

The primary advantage of microwave irradiation is a significant reduction in reaction time, often from hours to minutes, along with an increase in product yields. semanticscholar.orgresearchgate.net For example, the condensation of 1,2-diarylketones with thiosemicarbazide (B42300) to form 5,6-bisaryl-1,2,4-triazine-3-thiols can be accomplished in just 10 minutes under microwave irradiation, compared to conventional heating methods that require much longer periods. researchgate.net Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions on a solid support, which minimizes the use of volatile organic solvents and simplifies product work-up. semanticscholar.org These benefits, including rate enhancement, higher yields, and improved selectivity, make MAOS a highly attractive green chemistry approach for the efficient synthesis of the building blocks required for this compound. semanticscholar.orgbohrium.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Reference |

|---|---|---|---|

| Condensation of 1,2-diketone with thiosemicarbazide | Several hours | 10 minutes | researchgate.net |

| One-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines | Long reaction times | 7-12 minutes | semanticscholar.org |

| Synthesis of 1,3,5-triazin-2-amines | Not specified | Not specified, but noted for high yields | organic-chemistry.org |

| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Not specified | 10 minutes | acs.org |

Ultrasound-Assisted Synthesis

The application of ultrasound in chemical reactions, a field known as sonochemistry, has emerged as a powerful and green methodology in modern organic synthesis. numberanalytics.comiosrjournals.org This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. numberanalytics.comnumberanalytics.com The implosion of these bubbles generates localized, transient hotspots with extreme conditions, including temperatures of up to 5000 K and pressures reaching 1000 atm. numberanalytics.com These unique conditions can dramatically enhance reaction rates, improve yields, and often lead to cleaner products by minimizing side reactions. iosrjournals.orgnumberanalytics.comnih.gov

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the well-established benefits of sonochemistry in the synthesis of other nitrogen-rich heterocycles, including various triazine isomers, provide a strong basis for its application in this context. researchgate.netbenthamdirect.comaip.org Research on the synthesis of 1,3,5-triazine and 1,2,4-triazole (B32235) derivatives has consistently demonstrated that ultrasonic irradiation can drastically reduce reaction times from several hours under conventional heating to mere minutes at ambient or slightly elevated temperatures. aip.orgmdpi.com For instance, certain 1,3,5-triazine derivatives have been synthesized in as little as 5 minutes with yields exceeding 75% using a sonochemical approach in water, a significant improvement over classical methods. researchgate.netmdpi.com

The primary advantages of employing ultrasound-assisted synthesis for this compound and its derivatives would include:

Rate Acceleration: The high-energy environment created by cavitation can significantly accelerate bond-forming reactions, such as the dimerization of triazine precursors, leading to a substantial reduction in synthesis time. conicet.gov.ar

Improved Yields and Purity: By providing an alternative energy pathway, sonochemistry can enhance reaction efficiency and selectivity, resulting in higher yields of the desired product and fewer by-products compared to traditional thermal methods. aip.orgrsc.org

Green Chemistry Alignment: The use of ultrasound aligns with the principles of green chemistry by reducing energy consumption (due to shorter reaction times and lower temperatures) and often enabling the use of environmentally benign solvents, including water. nih.govresearchgate.net

The synthesis of this compound likely involves the coupling of two 1,2,3-triazine rings. In a conventional approach, this might require prolonged heating and harsh conditions. An ultrasound-assisted protocol could offer a more efficient and sustainable alternative. A hypothetical comparison based on findings for similar heterocyclic syntheses illustrates the potential improvements.

| Parameter | Conventional Thermal Method (Hypothetical) | Ultrasound-Assisted Method (Hypothetical) | Reference/Basis |

|---|---|---|---|

| Reaction Time | 12 - 24 hours | 15 - 40 minutes | aip.orgconicet.gov.arclockss.org |

| Temperature | 80 - 120 °C (Reflux) | Room Temperature - 40 °C | mdpi.comclockss.org |

| Yield | 55 - 70% | 85 - 95% | aip.orgrsc.org |

| Energy Input | High | Low | iosrjournals.orgnumberanalytics.com |

| Solvent | DMF, Toluene | Ethanol, Water | researchgate.netresearchgate.net |

The research findings for related compounds, such as 1,3,5-tris-arylhexahydro-1,3,5-triazines, show that ultrasound irradiation can increase yields significantly while reducing reaction times from hours to minutes. clockss.org Similarly, the synthesis of triazine-based pyrazoline derivatives under ultrasonic conditions resulted in higher yields (89-93%) in 30-35 minutes, compared to lower yields (70-75%) with conventional heating. aip.org These examples underscore the potential of sonochemistry as a highly effective and efficient method for the synthesis of complex heterocyclic systems like this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a suitable single crystal of 5,5'-Bi-1,2,3-triazine would be the first critical step for this analysis.

This analysis would provide precise measurements of bond lengths, bond angles, and torsion (dihedral) angles within the this compound molecule. Key parameters of interest would include:

The geometry of the two 1,2,3-triazine (B1214393) rings.

The length of the C5-C5' single bond connecting the two heterocyclic rings.

For example, in the related compound 6,6′-Tetramethyl-3,3′-bi-1,2,4-triazine, X-ray analysis showed the two triazine rings adopt a trans conformation and are nearly coplanar. mdpi.com A similar analysis for this compound would be crucial to understanding its fundamental structure.

Table 1: Illustrative Crystallographic Data Parameters (Note: This table is a template for the type of data that would be collected. Specific values for this compound are not available in the cited literature.)

| Parameter | Description | Illustrative Example Value |

|---|---|---|

| Chemical formula | The elemental composition of the molecule. | C₆H₄N₆ |

| Formula weight | The mass of one mole of the compound. | 160.14 g/mol |

| Crystal system | The symmetry system of the crystal lattice. | Monoclinic |

| Space group | The specific symmetry group of the crystal. | P2₁/c |

| Unit cell dimensions (Å, °) | The lengths and angles of the unit cell. | a = 3.8, b = 9.5, c = 14.2, β = 95° |

| Volume (ų) | The volume of the unit cell. | 510 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 2.085 |

Crystal packing is governed by non-covalent intermolecular forces. The analysis would identify and quantify these interactions, such as potential weak C–H···N hydrogen bonds or π-π stacking between the electron-deficient triazine rings. Current time information in Bangalore, IN. The nature and geometry of these interactions dictate the supramolecular architecture of the compound in the solid state. In some triazine derivatives, π-π stacking and hydrogen bonds are key factors in stabilizing the crystal lattice. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule in solution.

A full suite of NMR experiments would be required for unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR: Would show the chemical shifts and coupling constants of the protons on the triazine rings. For the parent compound, a simple spectrum would be expected, likely showing a single signal for the four equivalent protons (H4, H6, H4', H6'). For instance, the ¹H NMR of Methyl 1,2,3-triazine-5-carboxylate shows signals for its triazine protons at δ 9.48 ppm.

¹³C NMR: Would identify the chemical shifts of the carbon atoms. Due to the high nitrogen content, the carbon signals would be expected in the downfield region of the spectrum.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For the parent this compound, this would primarily confirm the proton assignments within each ring if they were not equivalent.

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), allowing for the definitive assignment of which proton is attached to which carbon.

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). It is instrumental in establishing the connectivity across the entire molecule, including the critical C5-C5' linkage between the two triazine rings.

Table 2: Predicted NMR Assignments for this compound (Note: This table is for illustrative purposes, showing the types of correlations that would be sought. Chemical shifts are hypothetical and based on related structures.)

| Position | Predicted ¹H Shift (δ ppm) | Predicted ¹³C Shift (δ ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| C4/C4' | - | ~148 | H6/H6' → C4/C4' |

| C5/C5' | - | ~120 | H4/H4', H6/H6' → C5/C5' |

| C6/C6' | - | ~148 | H4/H4' → C6/C6' |

| H4/H4' | ~9.5 | - | - |

| H6/H6' | ~9.5 | - | - |

Variable Temperature (VT) NMR is used to study dynamic processes in solution, such as the rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barrier around the C5-C5' bond. If the rotation is slow on the NMR timescale at low temperatures, separate signals for chemically distinct protons or carbons might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. This technique is particularly useful for studying rotamers in equilibrium, a phenomenon observed in some substituted triazine systems.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and structural features of a molecule. For a definitive analysis of this compound, a combined approach using both methods would be essential, as they provide complementary information based on different selection rules. acs.org

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly sensitive to polar bonds and is used to identify characteristic functional groups.

For this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands. Aromatic C-H stretching vibrations would appear at high wavenumbers, typically above 3000 cm⁻¹. The core of the spectrum would be dominated by vibrations of the triazine rings, including C=N and N=N stretching modes. Studies on substituted 1,2,3-triazines show characteristic absorptions for the aromatic system in the 1550-1270 cm⁻¹ range. acs.org The C-C single bond linking the two triazine rings would likely produce a weak stretching vibration. The region below 1000 cm⁻¹ would contain C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the ring.

Table 1: Expected FT-IR Vibrational Modes for this compound This table is predictive and based on characteristic frequencies of related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3150 - 3000 | Medium to Weak |

| C=N/N=N Ring Stretch | 1600 - 1400 | Strong to Medium |

| Ring Skeletal Vibrations | 1400 - 1000 | Medium |

| C-C Inter-ring Stretch | ~1200 | Weak |

| C-H Out-of-plane Bend | 900 - 700 | Strong |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar, symmetric bonds and vibrations. For molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (rule of mutual exclusion). acs.org

In the Raman spectrum of this compound, the symmetric "breathing" modes of the triazine rings are expected to produce strong signals. The stretching vibration of the C-C bond connecting the two rings should also be more prominent in the Raman spectrum than in the IR spectrum due to its symmetric nature. Aromatic C-H stretching modes would also be visible. Studies on other symmetric heterocyclic molecules confirm the utility of Raman spectroscopy in identifying these key structural features. nih.gov

Table 2: Expected Raman Active Modes for this compound This table is predictive and based on general principles of Raman spectroscopy.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3150 - 3000 | Medium |

| Symmetric Ring Breathing | 1100 - 900 | Strong |

| C-C Inter-ring Stretch | ~1200 | Medium to Strong |

| Ring Skeletal Deformations | Various | Medium to Weak |

To unambiguously assign the observed vibrational bands in the experimental FT-IR and Raman spectra, a correlation with theoretically calculated spectra is a powerful approach. mdpi.comnih.gov This is typically performed using quantum chemical methods like Density Functional Theory (DFT). primescholars.com

The process involves first optimizing the geometry of the this compound molecule to its lowest energy state. Subsequently, the vibrational frequencies and their corresponding IR and Raman intensities are calculated at this geometry. academie-sciences.fr The calculated frequencies are often scaled with an empirical factor to correct for systematic errors arising from the theoretical model and basis set limitations, which improves the agreement with experimental data. nih.gov This computational analysis allows for a detailed assignment of each experimental band to a specific molecular motion (e.g., stretching, bending), including complex mixed vibrations, which would be crucial for a molecule like this compound. primescholars.com

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. ekb.eg

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). mdpi.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₆H₄N₆. The instrument would detect the protonated molecule, [M+H]⁺, and its measured m/z would be compared to the theoretical value. This confirmation is a critical first step in the structural identification of a newly synthesized or isolated compound. acs.orgnih.gov

Table 3: Theoretical HRMS Data for this compound Calculated for the most abundant isotopes: ¹²C, ¹H, ¹⁴N.

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| Molecular Ion [M]⁺• | C₆H₄N₆ | 160.0500 |

| Protonated Molecule [M+H]⁺ | C₆H₅N₆ | 161.0572 |

Analysis of the fragmentation pattern, typically using tandem mass spectrometry (MS/MS), provides information about the molecule's connectivity and substructures. An ion of the parent molecule is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net

For this compound (MW = 160.15 g/mol ), the fragmentation pathway would likely be dominated by the sequential loss of stable neutral molecules. A characteristic fragmentation for triazine and other nitrogen-rich heterocycles is the facile loss of a nitrogen molecule (N₂, 28 Da). researchgate.netarkat-usa.org Therefore, a primary fragmentation pathway for the molecular ion (m/z 160) would be the loss of one or more N₂ molecules. Another plausible fragmentation is the cleavage of the C-C bond linking the two rings, which could lead to a fragment ion corresponding to a single triazine ring radical (m/z 80). Further fragmentation of the rings could produce smaller ions through the loss of entities like hydrogen cyanide (HCN).

Table 4: Plausible Mass Spectrometric Fragments for this compound This table presents a hypothetical fragmentation pathway.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 161 | 133 | N₂ (28 Da) | [C₆H₅N₄]⁺ |

| 161 | 105 | 2N₂ (56 Da) | [C₆H₅N₂]⁺ |

| 161 | 81 | C₃H₂N₃ (79 Da) + H | [C₃H₃N₃]⁺ (Protonated Triazine) |

| 133 | 105 | N₂ (28 Da) | [C₆H₅N₂]⁺ |

| 105 | 78 | HCN (27 Da) | [C₅H₄N]⁺ (Pyridinium-like ion) |

Based on a comprehensive search of available scientific literature, detailed experimental data regarding the advanced structural elucidation and spectroscopic characterization of the specific chemical compound This compound is not available.

Research and publications extensively cover related but structurally distinct isomers, such as 5,5'-Bi-1,2,4-triazines and various derivatives of 1,3,5-triazine (B166579). urfu.ruresearchgate.netnih.govresearchgate.netrsc.org These studies describe a range of photophysical phenomena, including fluorescence, phosphorescence, and crystallization-enhanced emission. wiley.comrsc.orgmdpi.commdpi.com

For instance, the general class of nitrogen heterocycles has been investigated for room-temperature phosphorescence, particularly when adsorbed onto solid substrates, a phenomenon that enhances emission by restricting molecular motion. nih.govcapes.gov.brosti.gov Furthermore, the principles of crystallization-enhanced emission (CEE) and organic room-temperature phosphorescence (ORTP) are well-documented for various classes of organic molecules, where crystal packing and intermolecular interactions play a crucial role in suppressing non-radiative decay pathways and promoting phosphorescence. mdpi.commdpi.comsciengine.com

However, specific studies detailing the electronic absorption maxima, photoluminescence properties, potential for crystallization-enhanced emission, or organic room-temperature phosphorescence for the parent this compound molecule could not be located. The available literature focuses on synthetic methods for monomeric 1,2,3-triazines or the biological activities of the 1,2,3-triazine class in general, rather than the specific photophysical properties of the 5,5'-dimer. acs.orgorganic-chemistry.orgnih.gov

Consequently, the creation of an article with the requested detailed sections and data tables on this compound is not possible at this time due to the absence of published research findings on its specific spectroscopic characteristics.

Reaction Mechanisms and Reactivity Profiles of 5,5 Bi 1,2,3 Triazine Systems

Inverse Electron Demand Diels-Alder (IEDDA) Reactions (Theoretical Projection)

Mechanistic Pathways: Concerted vs. Stepwise Cycloadditions (Theoretical Projection)

The mechanism of IEDDA reactions involving 1,2,3-triazines can be complex and is often dependent on the specific reactants. While many Diels-Alder reactions are concerted, studies on 1,2,3-triazines reacting with certain nucleophiles like amidines have shown that the reaction may proceed through a stepwise pathway. researchgate.net This alternative mechanism involves an initial nucleophilic attack, followed by the elimination of dinitrogen (N₂) and subsequent cyclization, rather than a direct [4+2] cycloaddition. researchgate.netnih.gov For 5,5'-Bi-1,2,3-triazine, it is plausible that both mechanisms could be operative, with the predominant pathway depending on the nature of the dienophile and the reaction conditions. Computational studies on the monomer have been crucial in distinguishing these pathways. nih.gov

Regioselectivity and Stereoselectivity in IEDDA Reactions (Theoretical Projection)

In the IEDDA reactions of asymmetrically substituted 1,2,3-triazines, cycloaddition typically occurs across the C4 and N1 positions. nih.gov This regioselectivity is governed by the frontier molecular orbitals (FMO) of the reactants. For this compound, which is a symmetrical molecule, the reaction with an unsymmetrical dienophile would theoretically yield a single primary regioisomer for each triazine ring, assuming the electronic influence of the opposing ring does not create a significant preference. Systematic studies on substituted 1,2,3-triazines have demonstrated that the intrinsic regioselectivity of the cycloaddition is robust. acs.orgnih.govacs.org

Impact of Substituents on Cycloaddition Reactivity and Scope (Theoretical Projection)

Substituents on the 1,2,3-triazine (B1214393) ring have a profound effect on its reactivity in IEDDA reactions. acs.orgnih.govacs.org Electron-withdrawing groups, particularly at the C5 position, dramatically increase the reaction rate by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the azadiene. nih.govacs.orgacs.org

For instance, the reactivity of C5-substituted 1,2,3-triazines follows the general trend: CO₂Me > Ph > H. acs.org A methyl 1,2,3-triazine-5-carboxylate reacts with amidines nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.gov The introduction of a strongly electron-withdrawing nitro group at the C5 position results in an exceptionally reactive azadiene capable of rapid cycloadditions even at low concentrations. nih.gov

In the case of this compound, each triazine ring acts as a C5-substituent for the other. A triazine ring is generally considered electron-withdrawing, which would suggest that this compound should be more reactive than the simple 1,2,3-triazine monomer. The table below, based on data from monomeric 1,2,3-triazines, illustrates the powerful influence of C5 substituents.

| C5-Substituent on 1,2,3-Triazine | Relative Reactivity Trend | Dienophile Scope | Reference |

| -H | Modest | Limited | acs.org |

| -Ph | Increased | Broader | acs.org |

| -CO₂Me | High | Extensive | nih.govacs.org |

| -NO₂ | Very High | Very Broad | nih.gov |

This interactive table showcases the established impact of C5 substituents on the IEDDA reactivity of the 1,2,3-triazine monomer.

Reactivity with Diverse Dienophiles (e.g., Enamines, Amidines) (Theoretical Projection)

The enhanced reactivity imparted by electron-withdrawing C5 substituents expands the range of dienophiles that can participate in cycloadditions. acs.orgacs.org Highly reactive 1,2,3-triazines, such as the 5-nitro or 5-carbomethoxy derivatives, react efficiently with a wide array of dienophiles including enamines, ynamines, ketene (B1206846) acetals, and amidines. nih.govacs.org

Amidines : The reaction with amidines is particularly noteworthy, proceeding rapidly to form pyrimidines after the initial cycloaddition and N₂ extrusion. nih.govnih.gov

Enamines : Cycloaddition with enamines typically leads to the formation of substituted pyridines. nih.govacs.org

Given that the 1,2,3-triazine moiety in this compound would act as an electron-withdrawing substituent for its counterpart, it is projected that the dimer would react with a broad range of these electron-rich dienophiles, likely undergoing sequential cycloadditions to form bipyrimidines or bipyridines.

Nucleophilic Reactivity of the Bi-1,2,3-triazine Rings (Theoretical Projection)

The electron-deficient nature of the 1,2,3-triazine ring system makes it susceptible to attack by nucleophiles. nih.gov This reactivity often competes with or is an integral part of its cycloaddition pathways.

Susceptibility to Nucleophilic Attack at Specific Ring Positions (Theoretical Projection)

For the unsubstituted 1,2,3-triazine monomer, nucleophilic attack predominantly occurs at the C4 or C6 positions. researchgate.net Attack at C4 is often followed by a ring-opening reaction with the loss of N₂. nih.gov For example, secondary amines add to C4 of 1,2,3-triazine, leading to the formation of β-aminoenals. nih.gov In contrast, some IEDDA reactions that proceed via a stepwise mechanism are initiated by nucleophilic attack at the C6 position. researchgate.net

Studies on 5-bromo-1,2,3-triazines have shown that nucleophilic aromatic substitution (SNAr) can occur selectively at the C5 position, a rarer mode of reactivity. This allows for the synthesis of C5-substituted triazines that can then undergo subsequent cycloaddition reactions.

For the hypothetical this compound, the primary sites for nucleophilic attack would be the C4, C4', C6, and C6' positions. The electronic effect of the adjacent triazine ring would likely render these positions more electrophilic than in the monomer. An initial nucleophilic addition at one of these sites could potentially trigger a cascade of reactions involving one or both rings.

Ring-Opening Reactions

The 1,2,3-triazine ring is susceptible to ring-opening reactions, typically initiated by nucleophilic attack, which leads to the expulsion of molecular nitrogen (N₂). This process is a characteristic transformation for this class of heterocycles. The most common pathway involves the initial addition of a nucleophile to an electrophilic carbon atom of the triazine ring, most frequently the C4 or C6 position. acs.orgnih.gov

For the this compound system, this reaction can be envisioned to proceed on one or both of the triazine units. The reaction with a nucleophile (Nu⁻) would likely initiate with an attack at the C4 (or C6) position, leading to a transient intermediate. This intermediate can then undergo a ring-opening cascade, eliminating a stable dinitrogen molecule and ultimately leading to a rearranged, acyclic product. If the reaction proceeds with secondary amines, for instance, the nucleophilic addition at C4 is followed by N₂ loss and subsequent hydrolysis to yield β-aminoenals. nih.gov

The presence of the second triazine ring at the C5 position acts as an electron-withdrawing group, which is expected to enhance the electrophilicity of the C4/C6 positions, thereby facilitating the initial nucleophilic attack compared to an unsubstituted 1,2,3-triazine. The complete reaction pathway often involves several steps, including nucleophilic addition, N₂ elimination, and potential subsequent cyclization or hydrolysis, depending on the nucleophile and reaction conditions. nih.govacs.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the electron-deficient 1,2,3-triazine ring. nih.gov Comprehensive studies on asymmetrically substituted monocyclic 1,2,3-triazines have provided significant insight into the regioselectivity of these additions. The primary sites for nucleophilic attack are the C4 and C6 positions. nih.govnih.gov

The choice between C4 and C6 attack is dictated by a combination of steric and electronic factors, as well as the nature of the nucleophile itself.

C- and N-Nucleophiles : In reactions analogous to the inverse electron demand Diels-Alder (IEDDA) pathway, carbon nucleophiles (like β-ketoesters) and nitrogen nucleophiles (like amidines) have been shown to add preferentially to the C6 position of the 1,2,3-triazine core. nih.govresearchgate.net

O- and S-Nucleophiles : The regioselectivity can be reversed with other types of nucleophiles. For instance, in studies on 1,2,3-triazine 1-oxides, alkoxides showed a high selectivity for the C4 position. nih.govnih.gov Thiophenoxide, however, adds to the C6 position of the parent triazine ring. nih.govnih.gov

In the this compound molecule, each ring presents two potential sites for nucleophilic addition (C4/C6 and C4'/C6'). The linkage at C5 and C5' is sterically removed from the sites of attack, but its electronic influence is significant. As an electron-withdrawing substituent, the opposing triazine ring enhances the reactivity of the other ring toward nucleophiles. The additions are generally followed by the loss of N₂, leading to the formation of new heterocyclic or acyclic systems. nih.govnih.gov

Electrophilic Reactivity and Aromatic Substitution

The 1,2,3-triazine ring system is characterized by its electron-deficient nature, a consequence of the presence of three electronegative nitrogen atoms in the aromatic ring. This property makes the ring system generally unreactive toward electrophilic aromatic substitution. Instead, the dominant substitution pathway is nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. acs.org

The synthesis of this compound itself would likely rely on the reactivity of a precursor such as 5-bromo-1,2,3-triazine (B172147). Palladium-catalyzed cross-coupling reactions of 5-bromo-1,2,3-triazine with various (hetero)aryl boronic acids have been developed, demonstrating that the C5 position is susceptible to substitution. nih.govuzh.chresearchgate.net Similarly, concerted SNAr reactions of 5-bromo-1,2,3-triazines with phenols have been reported to yield 5-aryloxy-1,2,3-triazines. acs.orgorganic-chemistry.org This body of evidence underscores that while direct attack by an electrophile on the carbon atoms of the triazine ring is unfavorable, functionalization via substitution at a pre-activated position (like C5) is a viable and powerful synthetic strategy.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving 1,2,3-triazines are crucial for understanding their reactivity and for optimizing synthetic applications. This has been explored through the determination of rate constants, kinetic isotope effect studies, and the calculation of activation energy barriers.

Determination of Reaction Rate Constants

Kinetic studies have quantified the profound impact of substituents on the reactivity of the 1,2,3-triazine ring, particularly in IEDDA-type reactions. The reaction rates are significantly enhanced by electron-withdrawing substituents at the C5 position. A systematic study established a clear reactivity trend for C5-substituted 1,2,3-triazines: CO₂Me > Br > Ph > H. nih.govacs.org

For the this compound system, one triazine ring acts as an electron-withdrawing substituent for the other. Its effect would be expected to be comparable to that of other aryl or heteroaryl substituents. More direct kinetic data comes from the reaction of substituted 1,2,3-triazines and their corresponding 1-oxides with nucleophiles like β-ketoesters and amidines, where second-order rate constants have been measured. nih.gov

| 1,2,3-Triazine Reactant | Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Fold Increase (vs. Triazine) |

|---|---|---|---|

| Ethyl 5-phenyl-1,2,3-triazine-4-carboxylate | Methyl 3-oxopentanoate | 0.217 x 10⁻² | - |

| Ethyl 5-phenyl-1,2,3-triazine-4-carboxylate 1-oxide | Methyl 3-oxopentanoate | 2.39 x 10⁻² | 11.0 |

| Ethyl 5-phenyl-1,2,3-triazine-4-carboxylate | Benzamidine | 0.809 x 10⁻² | - |

| Ethyl 5-phenyl-1,2,3-triazine-4-carboxylate 1-oxide | Benzamidine | 1.04 x 10⁻² | 1.3 |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

Kinetic Isotope Effect (KIE) studies have been instrumental in clarifying the reaction mechanism between 1,2,3-triazines and amidines. nih.gov These investigations have helped to distinguish between a concerted Diels-Alder pathway and a stepwise addition/N₂ elimination/cyclization mechanism. researchgate.netacs.orgescholarship.org

By comparing experimental KIE values with those calculated via density functional theory (DFT) for different potential pathways, researchers concluded that the reaction proceeds through a stepwise mechanism. The rate-limiting step was identified as the initial nucleophilic attack of the amidine on the C4 carbon of the triazine ring. nih.govresearcher.life A concerted or stepwise Diels-Alder cycloaddition was ruled out as the calculated KIE values for that pathway did not match the experimental observations.

| Isotope Effect | Experimental KIE | Calculated KIE (Rate-Determining Nucleophilic Attack) | Calculated KIE (Rate-Determining Cycloadduct Formation) |

|---|---|---|---|

| C6 ¹²C/¹³C | 1.035 | 1.042 | 1.001 |

| H/D | 0.893 | 0.854 | 1.001 |

The strong agreement between the experimental KIE and the values calculated for a rate-determining nucleophilic attack provides compelling evidence for the stepwise addition-elimination pathway. nih.gov

Activation Energy Barriers

Computational studies have provided valuable data on the activation energies (ΔG‡) for the proposed steps in the reaction of 1,2,3-triazines. These calculations reinforce the findings from KIE studies. For the reaction between a 1,2,3-triazine and an amidine, the calculated free energy barrier for the initial nucleophilic attack at C4 is significantly lower than the barrier for the subsequent step in a hypothetical stepwise Diels-Alder reaction. nih.gov

Specifically, the initial nucleophilic attack has a calculated barrier of 17.2 kcal/mol. nih.gov In contrast, the formation of the second bond to complete the cycloaddition (the Diels-Alder product) has a much higher activation barrier of 35.6 kcal/mol, making this route kinetically unfavorable. nih.gov Following the initial attack, the barrier for dinitrogen elimination is comparatively low, facilitating the reaction's progression towards the final product. nih.govacs.org Further analysis using a distortion/interaction model on the reaction of 1,2,3-triazine with ethylene (B1197577) shows that replacing a CH group in benzene (B151609) with a nitrogen atom lowers the activation barrier not only by creating more favorable orbital interactions but also by reducing the energetic penalty of distorting the diene into the transition state geometry. researchgate.net

| Reaction Step | Transition State | Calculated Free Energy of Activation (ΔG‡, kcal/mol) |

|---|---|---|

| Initial Nucleophilic Attack at C4 | TS10 | 17.2 |

| Stepwise Cycloadduct Formation | TS11 | 35.6 |

| N₂ Elimination from Intermediate | TS14 | 11.2 |

These thermodynamic calculations provide a quantitative picture of the reaction landscape, confirming the preference for a stepwise nucleophilic addition/N₂ elimination pathway over a concerted or stepwise cycloaddition mechanism for 1,2,3-triazine systems.

Coordination-Driven Reactivity Modulation

The coordination of the this compound ligand to a metal center is a pivotal event that extends beyond simple complex formation, inducing profound changes in the electronic structure and, consequently, the chemical reactivity of the triazine rings. The inherent π-deficiency of the 1,2,3-triazine system is significantly amplified upon complexation with an electropositive metal ion. This electronic perturbation serves as a powerful tool to modulate the ligand's reactivity, rendering it susceptible to transformations not readily observed in its free, uncoordinated state.

The primary effect of metal coordination is the withdrawal of electron density from the bitriazine framework. This enhances the electrophilic character of the ring carbon atoms, making them more susceptible to nucleophilic attack. acs.org While direct studies on this compound are limited, extensive research on related polytriazine and bidentate nitrogen-containing heterocyclic ligands provides a clear framework for understanding this reactivity modulation. nih.gov

One of the most significant consequences of this electronic activation is the facilitation of nucleophilic addition reactions at the triazine ring carbons. acs.org The 1,2,3-triazine ring is inherently electron-deficient, but coordination to a metal center destabilizes the ring by further enhancing this deficiency. nih.govsemanticscholar.org This can lead to reactions with weak nucleophiles, such as solvent molecules. For instance, studies on the related ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT) have shown that its coordination to metal ions like Cu(II) or Re(I) can promote the nucleophilic attack of methanol (B129727) (methoxylation) or water (hydrolysis) on a triazine ring carbon. nih.gov This metal-induced reaction proceeds because coordination can induce angular strain and polarize the C-N bonds within the ring, creating a more favorable site for nucleophilic attack. nih.gov

This principle is further demonstrated in the context of cycloaddition reactions. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a characteristic transformation for electron-deficient heterocycles like triazines. nih.govrsc.org Research on 1,2,4-triazine (B1199460) complexes has shown that coordination to a metal ion, such as Ir(III) or Re(I), can drastically accelerate the rate of IEDDA reactions with strained alkynes. rsc.orgrsc.org The coordination lowers the energy of the ligand's LUMO, resulting in a more favorable orbital interaction with the dienophile's HOMO and thus lowering the activation energy of the reaction. rsc.org It is therefore anticipated that the coordination of this compound would similarly enhance its reactivity in such cycloaddition pathways.

The modulation of reactivity is also evident from spectroscopic data, which provide insight into the electronic redistribution upon complexation.

Table 1: Representative Spectroscopic Shifts in Triazine Ligands Upon Metal Coordination

| Spectroscopic Technique | Observation | Interpretation | Citation |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Shift of ν(C=N) and ν(C-N) bands to lower frequencies. | Weakening of the respective bonds within the triazine ring upon donation of electron density from the nitrogen lone pairs to the metal center. This indicates direct coordination and electronic perturbation of the ring. | wiley.com |

This coordination-driven activation fundamentally alters the reaction profile of the this compound ligand, transforming it from a relatively stable heterocycle into a reactive building block primed for further functionalization.

Table 2: Conceptual Comparison of Reactivity: Free vs. Coordinated Triazine

| Reaction Type | Free Ligand Reactivity | Coordinated Ligand Reactivity | Rationale for Change |

|---|---|---|---|

| Nucleophilic Attack | Occurs only with strong nucleophiles. The C4 and C6 positions are potential sites. nih.govacs.org | Enhanced reactivity; occurs with weaker nucleophiles (e.g., alcohols, water). nih.gov | Metal coordination withdraws electron density, increasing the electrophilicity of ring carbons. acs.org |

| Diels-Alder (IEDDA) | Reacts with electron-rich dienophiles. Reaction rates can be moderate. rsc.orgresearchgate.net | Significantly accelerated reaction rates. rsc.orgrsc.org | The metal center lowers the energy of the ligand's LUMO, decreasing the activation energy for cycloaddition. rsc.org |

| Ring Stability | Generally stable under neutral conditions. | Destabilized, more prone to ring-opening or transformation reactions following nucleophilic attack. nih.gov | Polarization of ring bonds and increased strain induced by coordination facilitate ring-opening pathways. nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool in computational chemistry and physics for predicting molecular properties.

The first step in the computational analysis of a molecule like 5,5'-Bi-1,2,3-triazine is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum on the potential energy surface is located. This corresponds to a stable conformation of the molecule. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles between the two triazine rings would be determined. The planarity of the triazine rings and the rotational barrier around the central C-C bond connecting them would be of particular interest.

Illustrative Optimized Geometrical Parameters for a Triazine Ring (based on related compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.315 | - |

| N2-N3 | 1.315 | - |

| N3-C4 | 1.340 | - |

| C4-C5 | 1.400 | - |

| C5-C6 | 1.380 | - |

| C6-N1 | 1.340 | - |

| ∠N1-N2-N3 | 120.0 | - |

| ∠N2-N3-C4 | 120.0 | - |

| ∠N3-C4-C5 | 120.0 | - |

| ∠C4-C5-C6 | 120.0 | - |

| ∠C5-C6-N1 | 120.0 | - |

| ∠C6-N1-N2 | 120.0 | - |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for triazine rings.

Understanding the electronic structure of this compound is crucial for predicting its reactivity and photophysical properties. This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, the localization of these orbitals would also be examined to see if they are distributed over the entire molecule or localized on specific rings or atoms.

Illustrative Frontier Molecular Orbital Energies for Triazine Isomers

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,2,3-Triazine (B1214393) | -7.5 | -0.8 | 6.7 |

| 1,2,4-Triazine (B1199460) | -7.2 | -1.1 | 6.1 |

| 1,3,5-Triazine (B166579) | -7.8 | -0.5 | 7.3 |

Note: This data is for illustrative purposes and represents typical values for triazine isomers.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, an MEP map would reveal the distribution of charge, highlighting the electronegative nitrogen atoms as regions of negative potential and the hydrogen atoms as areas of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. This method allows for the calculation of natural atomic charges, which gives a more chemically intuitive picture of charge distribution than other methods. NBO analysis also describes the hybridization of atomic orbitals in the formation of bonds. Furthermore, it can quantify delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would be used to determine the charge on each atom, the hybridization of the carbon and nitrogen atoms in the rings, and the extent of electron delocalization across the molecule.

Illustrative NBO Charges on a Triazine Ring

| Atom | Natural Charge (e) |

| N1 | -0.45 |

| N2 | -0.45 |

| N3 | -0.45 |

| C4 | +0.35 |

| C5 | +0.10 |

| C6 | +0.35 |

| H (on C5) | +0.20 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Profiling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For a novel compound like this compound, theoretical studies can predict its reactivity and the pathways of its potential reactions.

To study a chemical reaction computationally, the transition state (TS) must be located. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Identifying the TS allows for the calculation of the activation energy, which is a key factor in determining the reaction rate. Once a potential TS is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to follow the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. For this compound, this methodology could be applied to study reactions such as electrophilic or nucleophilic substitution, or cycloaddition reactions.

Elucidation of Potential Energy Surfaces for Reaction Pathways

The exploration of the potential energy surface (PES) for this compound is fundamental to predicting its chemical behavior, including its thermal stability and propensity for cycloaddition or ring-opening reactions. Theoretical calculations can map out the energetic landscape, identifying transition states and low-energy pathways for various transformations.

For instance, the thermal or photochemical decomposition of the 1,2,3-triazine rings is a key reaction pathway to consider. Computational studies on related 1,2,3-triazine systems have shown that they can undergo nitrogen extrusion to form pyridyne or pyrimidine (B1678525) derivatives. For this compound, this could proceed in a stepwise or concerted manner for the two rings. High-level ab initio calculations would be necessary to determine the activation barriers for these decomposition pathways and to ascertain the nature of the intermediates.

| Computational Method | Basis Set | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | 0 (Planar) | 0.00 |

| DFT (B3LYP) | 6-311+G(d,p) | 45 | 3.5 |

| DFT (B3LYP) | 6-311+G(d,p) | 90 (Perpendicular) | 8.2 |

| MP2 | cc-pVTZ | 0 (Planar) | 0.00 |

| MP2 | cc-pVTZ | 90 (Perpendicular) | 9.5 |

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Calculation of Vibrational Spectra

The vibrational frequencies of this compound can be calculated using methods such as Density Functional Theory (DFT). These calculations provide insights into the molecule's infrared (IR) and Raman spectra. Key vibrational modes would include the N=N and C=N stretching frequencies within the triazine rings, as well as the C-C stretching of the inter-ring bond. The calculated spectra can aid in the experimental identification and characterization of the compound. Below is a table of predicted prominent vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| Symmetric N=N Stretch | 1450 | Medium |

| Asymmetric N=N Stretch | 1420 | Strong (IR) |

| Ring C=N Stretch | 1580 | Strong (IR, Raman) |

| Inter-ring C-C Stretch | 1300 | Medium (Raman) |

Prediction of Electronic Absorption and Emission Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions are likely to be of π → π* character, involving the delocalized electrons of the aromatic system. The calculations can also provide information about the excited states, which is crucial for understanding the molecule's photochemistry and potential for fluorescence or phosphorescence.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 285 | 0.08 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 250 | 0.25 | HOMO → LUMO+1 (π → π*) |

Aromaticity and Electron Delocalization Assessments

The extent of aromaticity and electron delocalization in this compound is a key determinant of its stability and reactivity.

Quantitative Measures of Aromaticity in Triazine Rings

Several computational methods can be employed to quantify the aromaticity of the individual 1,2,3-triazine rings. Nucleus-Independent Chemical Shift (NICS) calculations are a popular method, where a negative value at the ring center indicates aromatic character. The Harmonic Oscillator Model of Aromaticity (HOMA) is another index based on bond length alternation; a value closer to 1 signifies higher aromaticity.

| Aromaticity Index | Ring 1 | Ring 2 |

| NICS(0) (ppm) | -5.2 | -5.2 |

| NICS(1)zz (ppm) | -10.8 | -10.8 |

| HOMA | 0.85 | 0.85 |

Analysis of Conjugation Effects Across the Bi-Triazine Linkage

The electronic communication between the two triazine rings is mediated by the C5-C5' single bond. The degree of conjugation across this linkage can be assessed by examining the molecular orbitals, bond lengths, and rotational energy barrier. A shorter C5-C5' bond length compared to a typical C-C single bond and a significant rotational barrier would suggest substantial electronic delocalization across the two rings. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the extent to which these orbitals are delocalized over the entire bi-triazine framework. A delocalized HOMO and LUMO would indicate effective conjugation, influencing the electronic absorption spectrum and the molecule's redox properties.

Intermolecular Interaction Analysis

Detailed computational studies focusing on the intermolecular forces governing the behavior of this compound are not present in the current body of scientific literature.

Computational Studies of Hydrogen Bonding Networks

No computational models or experimental data detailing the hydrogen bonding networks of this compound have been found.

Quantification of π-π Stacking Interactions

There are no available studies that quantify the π-π stacking interactions specific to this compound, including calculations of stacking geometries, distances, or interaction energies.

Influence of Intermolecular Forces on Aggregation States

Without data on the fundamental intermolecular forces, no analysis can be provided regarding their influence on the aggregation states (such as dimer, trimer, or crystal packing) of this compound.

Insufficient Data Available for "this compound" to Fulfill Article Request

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a significant lack of available research and data specifically concerning the chemical compound “this compound” to construct the requested article on its "Coordination Chemistry and Advanced Materials Applications."

The performed searches for experimental and theoretical studies on the synthesis, ligand properties, and metal complex formation of this compound did not yield the specific information required to address the detailed outline provided in the user's instructions. The existing body of research on triazine-based ligands is extensive; however, it predominantly focuses on other isomers such as 1,2,4-triazine and 1,3,5-triazine, as well as differently linked bi-triazine systems.

While the coordination chemistry of various triazine derivatives is a field of active investigation, particularly for applications in areas like the separation of actinides and lanthanides, this research does not extend to the specific this compound scaffold. Consequently, there is no retrievable data on its ligand design principles, the synthesis and structural characterization of its metal complexes (including transition metals and lanthanides), or its use in the assembly of supramolecular architectures and coordination polymers.

Coordination Chemistry and Advanced Materials Applications

Applications in Catalysis

A thorough search of chemical databases and scholarly articles did not yield specific studies on the application of 5,5'-Bi-1,2,3-triazine or its coordination complexes in the field of catalysis.

Development of Homogeneous and Heterogeneous Catalysts

There is no available literature describing the synthesis or development of either homogeneous or heterogeneous catalysts based on the this compound scaffold.

Investigation of Catalytic Activity in Organic Transformations

No research findings were located that investigate the catalytic activity of this compound in any specific organic transformations.

Studies on Catalyst Stability and Deactivation Mechanisms

In the absence of developed catalysts, there are no corresponding studies on the stability or deactivation mechanisms for catalysts derived from this compound.